Serotonin

Content Navigation

CAS Number

Product Name

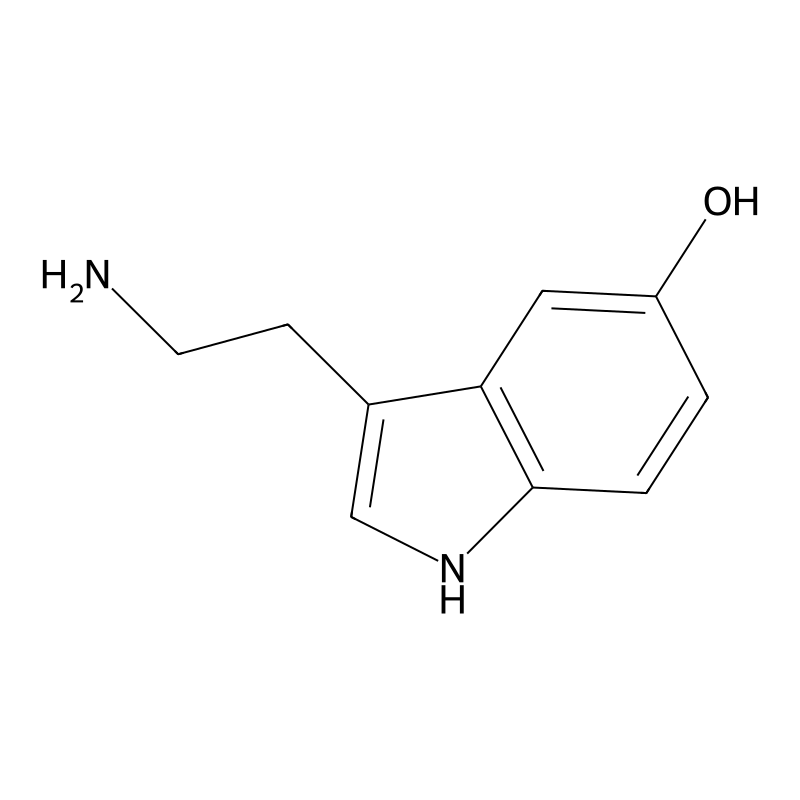

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Serotonin (5-hydroxytryptamine or 5-HT), CAS 50-67-9, is the endogenous free base form of a critical monoamine neurotransmitter involved in a wide array of physiological processes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmFJlN9dkwSfi3nF9DKzuL_WFbptzas74mNL3dy0j_AOc6oIvwmL02h4PZ3L1zN1pnemyJ_yji3-5ygsLVWSDrhGke2FJ65eHZ0S6iUxaALMsY0Kc6N_nduh8EV0RyHYy3z2BvcOee_cG2hYdvmkhc)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzu1_JH_8aAGsxWL996fppXOCplc9_TONyf8CPByww2r8RxQbxd2IsU9bZ7qWy3DoaZxkDMHlJyKVvLsNTQte9i3Xqouz4enmPSioooKXZNAQnbknx_nYPK85qT_F6pdRDGdnNK-OuL8e1)] As a chemical standard and research tool, its procurement over alternative forms, such as its hydrochloride salt, is dictated by specific experimental requirements for solubility in non-aqueous systems, defined pH conditions in formulations, and precise electrochemical detection without confounding chloride ions. The free base is particularly relevant for applications demanding high purity and a well-defined molecular entity for establishing baseline activity in pharmacological and analytical studies.

Substituting Serotonin free base (CAS 50-67-9) with its hydrochloride salt or biosynthetic precursor, 5-Hydroxytryptophan (5-HTP), can compromise experimental outcomes. The hydrochloride salt exhibits significantly different solubility profiles, being more suited for aqueous buffers like PBS, while the free base is preferable for organic media or when avoiding pH shifts caused by the acidic nature of the salt.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzu1_JH_8aAGsxWL996fppXOCplc9_TONyf8CPByww2r8RxQbxd2IsU9bZ7qWy3DoaZxkDMHlJyKVvLsNTQte9i3Xqouz4enmPSioooKXZNAQnbknx_nYPK85qT_F6pdRDGdnNK-OuL8e1)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNW5OJnaV13Ntq-Noyy1eQEQ9eep3V4JYug8KcP96XhpWPmOtUxE2iVeHzGpT--ZEh9L7S_lOpCeCQj2JDdKTGlI7USgMCGA170vgyoWMO6liFeJVGydXRDC1FVi5QtWzf6IOmhiEL2itXth-Gs63QFg%3D%3D)] For electrochemical analysis, the presence of chloride ions from the salt form can interfere with electrode performance. Furthermore, using 5-HTP as a substitute introduces a metabolic conversion step that is variable across different cell systems and does not provide direct, quantifiable control over active serotonin concentration at the target.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4XqxrFjzslkDbyQwWR1T5yTKsWkb9McDAdkAviLzEdcsmuQN7JtKzyGIrjskZiAv7cNR-N77HTmtUlYVG2niwBnIn10ZVpku7Jqe3X5BeWAXSBgiOwwl06aOoI_H6Lg7QoRIslWrWRkr85A9J4xD-PsmdlZQb4OExxQBQJOAhVWavo29UKKkNsCXZVeTYhRMGxsRimWne)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEBkKH4Oth926MmHRyWrSqm4w3u2dLjy3ARxyaV9vkJGTtIBcRXnQQyvQBvOFd4v0Ys-3wIeEqwD2ydUhbC8_14GuHLY1p-TNpZPIYGR17N-uxRKkTw-GakI3KsDkDfmg3JZw%3D)] Therefore, direct use of the free base is essential for reproducibility in non-aqueous formulations, specific electrochemical protocols, and cell-based assays requiring precise agonist concentration.

References

- [3] The Relationship Between Serotonin and 5-HTP. News-Medical.Net. Published October 30, 2018.

- [4] Horst, W. D., & Spirt, N. (1985). Evidence for uptake and synthesis of 5-hydroxytryptamine by a subpopulation of intrinsic neurons in the guinea-pig heart. Journal of the Autonomic Nervous System, 12(4), 271-285.

Differential Solubility: Superior Performance of Serotonin Hydrochloride in Aqueous Media

While Serotonin free base is suitable for select organic solvents, its hydrochloride salt offers substantially higher solubility in aqueous buffers, a critical factor for many biological assays. Serotonin hydrochloride dissolves in PBS (pH 7.2) at approximately 5 mg/mL and in water at 17 mg/mL.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRk4vCxQ2AJMOibbD_7QTbZBKt-MiojXeo-dqVD1JrmbC3pYUaHK_ASobadMRMt8bIIX-rzB9apeNmx0GT4gzSTNP-16R3V-Tn3gac1BugRCL9NqUVFbZNdNSxsIKysfQ3xk8liCf5pgvhUKj66veirq3oV3xTqM5QRi6uQtKyIbO3ocJESwrzsjzefMuLSTypKg0ZvHz5IJXkqGN56vgyaNc1Vz3CDO5jeQ2mrhDojJJWO8q4aA-m4gywdiY%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOS0DezwT4Smwyc6Dc0f5nbPXlhLKOTHoqQQsj_hXAhQuL1Up_AFiQyP2JXX4B3DCg7MFD0DygNEhJOcmJzQlIP5QxRidvLLOJtTlTK7IBZ2p69izY6Zi5KoHSgdVzPuK6CQ%3D%3D)] This contrasts with the free base's predicted water solubility of only 2.5 g/L (2.5 mg/mL), making the salt form more efficient for preparing concentrated aqueous stock solutions.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZ0ERsR4C-fFw5DeBsdDhjMlyYN1TZUmv_R6cvPmujZrxXeO8QifAQiLdchpGiPl5tdSRNsdbxNX2v7sQck1SZCLqfKxfgO53qYyZFj17iZ10tkPO6TbYAapNIG7-USYHvovKzJQSDf19ZusbdUaHm5dkSz3_6UVHiokYTtVzBDbpBJGJlr3sihoKL_CB2LqOtl5Zpvx5nFzInZWUnWdHK-m_4j_QO3uXMyqDOrpWunqI%3D)]

| Evidence Dimension | Solubility in Aqueous Buffer |

| Target Compound Data | Predicted water solubility: 2.5 mg/mL |

| Comparator Or Baseline | Serotonin Hydrochloride: ~5 mg/mL in PBS (pH 7.2); 17 mg/mL in H2O |

| Quantified Difference | 2x to 6.8x higher solubility for the hydrochloride salt in aqueous media |

| Conditions | Comparison between predicted data for free base and experimental data for hydrochloride salt in standard aqueous buffers. |

For biological experiments requiring aqueous stock solutions, the hydrochloride salt is the more practical choice, whereas the free base is reserved for non-aqueous systems or when pH neutrality is critical.

Electrochemical Selectivity: Differentiated Oxidation Potentials Enable Multiplexed Detection

In electrochemical analysis, Serotonin can be distinguished from other monoamines like Dopamine due to their different oxidation potentials. Using fast-scan cyclic voltammetry with carbon nanotube-coated electrodes, Dopamine exhibits an oxidation peak at approximately 0.1V, while Serotonin shows a distinct oxidation peak at a higher potential of around 0.5V-0.7V.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRk4vCxQ2AJMOibbD_7QTbZBKt-MiojXeo-dqVD1JrmbC3pYUaHK_ASobadMRMt8bIIX-rzB9apeNmx0GT4gzSTNP-16R3V-Tn3gac1BugRCL9NqUVFbZNdNSxsIKysfQ3xk8liCf5pgvhUKj66veirq3oV3xTqM5QRi6uQtKyIbO3ocJESwrzsjzefMuLSTypKg0ZvHz5IJXkqGN56vgyaNc1Vz3CDO5jeQ2mrhDojJJWO8q4aA-m4gywdiY%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOS0DezwT4Smwyc6Dc0f5nbPXlhLKOTHoqQQsj_hXAhQuL1Up_AFiQyP2JXX4B3DCg7MFD0DygNEhJOcmJzQlIP5QxRidvLLOJtTlTK7IBZ2p69izY6Zi5KoHSgdVzPuK6CQ%3D%3D)] This separation allows for the simultaneous and selective quantification of Serotonin in a mixed sample containing Dopamine.

| Evidence Dimension | Electrochemical Oxidation Peak Potential (vs Ag/AgCl) |

| Target Compound Data | ~0.5V to 0.7V |

| Comparator Or Baseline | Dopamine: ~0.1V |

| Quantified Difference | Oxidation potential is ~400-600 mV higher than Dopamine |

| Conditions | Fast-scan cyclic voltammetry using carbon nanotube-coated pyrolytic electrodes. |

Procuring pure Serotonin as an analytical standard is essential for calibrating electrochemical sensors designed to selectively measure its release in the presence of interfering neurotransmitters like Dopamine.

Structural Specificity: 5-Hydroxyl Group is Critical for High-Affinity Receptor Binding

The 5-hydroxyl group on the indole ring of Serotonin is a key structural feature for high-affinity binding to its receptors. A direct comparison showed that removing this group to form its parent compound, Tryptamine, resulted in a 70-fold decrease in binding affinity for the human 5-HT1F receptor. Serotonin displayed a Ki value of 12 nM, whereas Tryptamine's affinity was significantly lower at 866 nM.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRk4vCxQ2AJMOibbD_7QTbZBKt-MiojXeo-dqVD1JrmbC3pYUaHK_ASobadMRMt8bIIX-rzB9apeNmx0GT4gzSTNP-16R3V-Tn3gac1BugRCL9NqUVFbZNdNSxsIKysfQ3xk8liCf5pgvhUKj66veirq3oV3xTqM5QRi6uQtKyIbO3ocJESwrzsjzefMuLSTypKg0ZvHz5IJXkqGN56vgyaNc1Vz3CDO5jeQ2mrhDojJJWO8q4aA-m4gywdiY%3D)] This demonstrates that for studies targeting specific serotonin receptor subtypes, Tryptamine is not a viable substitute.

| Evidence Dimension | Binding Affinity (Ki) at h5-HT1F Receptor |

| Target Compound Data | 12 nM |

| Comparator Or Baseline | Tryptamine: 866 nM |

| Quantified Difference | 72.2x higher affinity than Tryptamine |

| Conditions | Radioligand binding assay with human 5-HT1F receptors. |

This justifies the procurement of Serotonin for pharmacological profiling and screening assays where high-affinity, specific interaction with serotonin receptors is the primary goal.

Analytical Standard for Selective Electrochemical Detection

As demonstrated by its distinct oxidation potential compared to dopamine, Serotonin free base is the required standard for developing and calibrating electrochemical sensors and HPLC-ED methods for its specific quantification in complex biological matrices.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRk4vCxQ2AJMOibbD_7QTbZBKt-MiojXeo-dqVD1JrmbC3pYUaHK_ASobadMRMt8bIIX-rzB9apeNmx0GT4gzSTNP-16R3V-Tn3gac1BugRCL9NqUVFbZNdNSxsIKysfQ3xk8liCf5pgvhUKj66veirq3oV3xTqM5QRi6uQtKyIbO3ocJESwrzsjzefMuLSTypKg0ZvHz5IJXkqGN56vgyaNc1Vz3CDO5jeQ2mrhDojJJWO8q4aA-m4gywdiY%3D)]

Baseline Control in Pharmacological Receptor Assays

Given the critical role of the 5-hydroxyl group for high-affinity binding, Serotonin is the essential reference compound for establishing baseline agonist activity and for competitive binding assays at specific 5-HT receptor subtypes, ensuring that observed effects are not due to lower-affinity interactions from analogs like tryptamine.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOS0DezwT4Smwyc6Dc0f5nbPXlhLKOTHoqQQsj_hXAhQuL1Up_AFiQyP2JXX4B3DCg7MFD0DygNEhJOcmJzQlIP5QxRidvLLOJtTlTK7IBZ2p69izY6Zi5KoHSgdVzPuK6CQ%3D%3D)]

Formulation of Non-Aqueous or pH-Controlled Systems

The free base form is necessary for formulation in organic solvents or in systems where the acidity of a hydrochloride salt would be detrimental, providing greater control over the final formulation's pH and component stability.

Controlled Dosing in Cell-Based Assays

Unlike its precursor 5-HTP, direct application of Serotonin free base provides a precise and immediate concentration of the active agonist in cell culture media, bypassing cellular uptake and enzymatic conversion variables that can lead to inconsistent results.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZ0ERsR4C-fFw5DeBsdDhjMlyYN1TZUmv_R6cvPmujZrxXeO8QifAQiLdchpGiPl5tdSRNsdbxNX2v7sQck1SZCLqfKxfgO53qYyZFj17iZ10tkPO6TbYAapNIG7-USYHvovKzJQSDf19ZusbdUaHm5dkSz3_6UVHiokYTtVzBDbpBJGJlr3sihoKL_CB2LqOtl5Zpvx5nFzInZWUnWdHK-m_4j_QO3uXMyqDOrpWunqI%3D)]

References

- [1] Singh, S., Shirtcliffe, N., & Celikel, T. (2021). Simultaneous Detection of Dopamine and Serotonin with Carbon-based Electrodes. bioRxiv.

- [2] Dukat, M., Mosier, P. D., Kolanos, R., Roth, B. L., & Glennon, R. A. (2005). Toward selective drug development for the human 5-hydroxytryptamine1E receptor: a comparison of 5-hydroxytryptamine1E and 1F receptor structure-affinity relationships. Journal of medicinal chemistry, 48(7), 2549-2560.

- [3] Horst, W. D., & Spirt, N. (1985). Evidence for uptake and synthesis of 5-hydroxytryptamine by a subpopulation of intrinsic neurons in the guinea-pig heart. Journal of the Autonomic Nervous System, 12(4), 271-285.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.21

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H361 (99.48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Metabolism Metabolites

Serotonin is a known human metabolite of 5-methoxytryptamine.

Wikipedia

Dates

[Serotonin-norepinephrine reuptake inhibitors in psychiatry and neurology]

Yu P SivolapPMID: 34481450 DOI: 10.17116/jnevro2021121081141

Abstract

Antidepressants are one of the most important classes of psychotropic drugs and they are widely used in clinical practice, mainly in psychiatry and neurology. The main indications for the use of antidepressants are depression and anxiety disorders. First-line antidepressants are selective serotonin reuptake inhibitors, as well as serotonin-norepinephrine reuptake inhibitors which due to their dual pharmacological action have an additional effect on pain syndromes that determines their use in the treatment of neuropathic pain and fibromyalgia. A special place among the serotonin-norepinephrine reuptake inhibitors has duloxetine, which is characterized by proven efficacy in the treatment of depression, anxiety disorders, as well as isolated and comorbid pain. The optimal balance of efficacy and tolerability determines the possibility of safe use of duloxetine in patients with severe neurological disorders.Increased serotonin prevents compulsion in addiction

Katsuhiko Miyazaki, Kayoko W MiyazakiPMID: 34516803 DOI: 10.1126/science.abl6285

Abstract

[Figure: see text].Maternal chewing improves prenatal stress-induced cognitive deficit and anxiety-like behavior associated with alterations of the apoptotic response and serotonin pathway in mouse offspring

Kyoko Kajimoto, Chie Hisada, Suzuko Ochi, Eri Yoshikawa, Ayumi Suzuki, Hiroko Tsugane, Jiahe Zhang, Mitsuo Iinuma, Kin-Ya Kubo, Kagaku AzumaPMID: 34438320 DOI: 10.1016/j.archoralbio.2021.105245

Abstract

To examine whether maternal chewing affects prenatal stress-induced behavioral alternations associated with the changes in apoptosis-related proteins and serotonin pathway of the mouse offspring.Pregnant mice were assigned to control, stress, and stress/chewing groups. Stress mice were placed in restraint tubes, from gestational day 12 until parturition. Stress/chewing mice were given a wooden stick for chewing during stress period. Morris water maze and hole-board tests were applied for behavioral alterations in one-month-old male pups. Hippocampal mRNA expression of B-cell lymphoma 2 (Bcl-2) and Bcl-2 associated X protein (Bax) was analyzed by quantitative real-time PCR. Serotonin and tryptophan hydroxylase expression level in the dorsal raphe nucleus was investigated immunohistochemically.

Prenatal stress impaired the spatial learning, induced anxiety-like behavior, increased the ratio of hippocampal Bax/Bcl-2 expression, and decreased the expression of serotonin and tryptophan hydroxylase in dorsal raphe nucleus of the offspring. Maternal chewing ameliorated prenatal stress-induced cognitive impairment, anxiety-like behavior, and attenuated the increased ratio of hippocampal Bax/Bcl-2 expression, and the downregulated serotonin signaling in dorsal raphe nucleus of the offspring.

Our results indicate that maternal chewing could improve prenatal stress-related anxiety-like behavior and cognitive impairment in mouse offspring, at least in part by affecting hippocampal apoptotic response and central serotonin pathway.

Association of serotonin levels in patients of vasovagal syncope and postural tachycardia syndrome

Hammad Raziq, Humaira Fayyaz, Rabia Azhar, Azmat Hayyat, Sobia WaqasPMID: 34418010 DOI: 10.47391/JPMA.053

Abstract

To determine the level of serotonin in patients of vasovagal syncope and postural tachycardia syndrome after head-up tilt test.The cross-sectional analytical study was conducted at the Islamic International Medical College and the Department of Electrophysiology, Armed Forces Institute of Cardiology, Rawalpindi, from April 2017 to March 2018. Group A comprised cases of vasovagal syncope, group B had patients of postural tachycardia syndrome, and group C had healthy controls. Cases were chosen on the basis of history, episodes of syncope and findings of head-up tilt test. After the test, blood samples were taken for hormonal analysis of serotonin using enzyme-linked immunosorbent assay. Data was analysed using SPSS 21.

Of the 80 subjects, 35(43.8%) were in group A, 35(43.8%) in group B and 10(12.4%) in group C. Mean serotonin value in group A was 918.39±380.16nM, in group B it was 1188.70±449.55nM., while in control group C the mean value was 771.40±376.14nM (p<0.05).

Serotonin was found to have a significant role in syncope pathophysiology.

[Neurotransmitter changes in the rat brain under combined intoxication induced by alcohol and morphine]

I M Vialichko, S V Lelevich, V V Lelevich, E M Doroshenko, V Yu SmirnovPMID: 34414890 DOI: 10.18097/PBMC20216704323

Abstract

We investigated the levels of biogenic monoamines and their metabolites in the rat hypothalamus, midbrain and cerebellum in acute complex intoxication with morphine and alcohol. The distinctive features of neurotransmitter disorders in various parts of the rat brain under a single exposure to ethanol and morphine, as well as the differences between acute morphine-alcohol and alcohol-morphine intoxication were established. Complex intoxication with alcohol and morphine resulted in signs of dopamine consumption only in the hypothalamus, regardless of the order of alcohol and morphine administration. Under conditions of alcohol-morphine intoxication an increase in the level of metabolites of the serotonergic system was noted in the investigated parts of the brain. In the midbrain and cerebellum the manifestation of combined action of ethanol and morphine is mainly determined by the effect of the last of the administered substances. There are features of changes in the indices of the dopaminergic and serotonergic systems in these experimental conditions, confirmed by the processes of dopamine catabolism and a decrease in the norepinephrine and serotonin concentration in the hypothalamus, which are not observed under individual action of ethanol and morphine.The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter

Per Plenge, Dongxue Yang, Kristine Salomon, Louise Laursen, Iris E Kalenderoglou, Amy H Newman, Eric Gouaux, Jonathan A Coleman, Claus J LolandPMID: 34417466 DOI: 10.1038/s41467-021-25363-3

Abstract

Depression is a common mental disorder. The standard medical treatment is the selective serotonin reuptake inhibitors (SSRIs). All characterized SSRIs are competitive inhibitors of the serotonin transporter (SERT). A non-competitive inhibitor may produce a more favorable therapeutic profile. Vilazodone is an antidepressant with limited information on its molecular interactions with SERT. Here we use molecular pharmacology and cryo-EM structural elucidation to characterize vilazodone binding to SERT. We find that it exhibits non-competitive inhibition of serotonin uptake and impedes dissociation of [H]imipramine at low nanomolar concentrations. Our SERT structure with bound imipramine and vilazodone reveals a unique binding pocket for vilazodone, expanding the boundaries of the extracellular vestibule. Characterization of the binding site is substantiated with molecular dynamics simulations and systematic mutagenesis of interacting residues resulting in decreased vilazodone binding to the allosteric site. Our findings underline the versatility of SERT allosteric ligands and describe the unique binding characteristics of vilazodone.

The roles of serotonin in cell adhesion and migration, and cytoskeletal remodeling

Joe Anand Kumar John Jayakumar, Mitradas M PanickerPMID: 34494935 DOI: 10.1080/19336918.2021.1963574

Abstract

Serotonin is well known as a neurotransmitter. Its roles in neuronal processes such as learning, memory or cognition are well established, and also in disorders such as depression, schizophrenia, bipolar disorder, and dementia. However, its effects on adhesion and cytoskeletal remodelling which are strongly affected by 5-HT receptors, are not as well studied with some exceptions for e.g. platelet aggregation. Neuronal function is strongly dependent on cell-cell contacts and adhesion-related processes. Therefore the role played by serotonin in psychiatric illness, as well as in the positive and negative effects of neuropsychiatric drugs through cell-related adhesion can be of great significance. In this review, we explore the role of serotonin in some of these aspects based on recent findings.Highlighting Immune System and Stress in Major Depressive Disorder, Parkinson's, and Alzheimer's Diseases, with a Connection with Serotonin

Ana Salomé Correia, Armando Cardoso, Nuno ValePMID: 34445231 DOI: 10.3390/ijms22168525

Abstract

There is recognition that both stress and immune responses are important factors in a variety of neurological disorders. Moreover, there is an important role of several neurotransmitters that connect these factors to several neurological diseases, with a special focus in this paper on serotonin. Accordingly, it is known that imbalances in stressors can promote a variety of neuropsychiatric or neurodegenerative pathologies. Here, we discuss some facts that link major depressive disorder, Alzheimer's, and Parkinson's to the stress and immune responses, as well as the connection between these responses and serotonergic signaling. These are important topics of investigation which may lead to new or better treatments, improving the life quality of patients that suffer from these conditions.Explore Compound Types

C7H6N2O4

C7H6N2O4